molecular formula C13H22O B12677310 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbaldehyde CAS No. 84963-31-5

7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbaldehyde

Katalognummer: B12677310
CAS-Nummer: 84963-31-5
Molekulargewicht: 194.31 g/mol
InChI-Schlüssel: DFYLIPCZGDCPEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of EINECS 284-833-7 involves the reaction of formamide with formaldehyde under controlled conditions. The reaction typically occurs in an aqueous medium, with the pH adjusted to acidic or neutral conditions to facilitate the reaction. The temperature is maintained at a moderate level to ensure the formation of the desired products without causing decomposition .

Industrial Production Methods

In industrial settings, the production of EINECS 284-833-7 follows a similar route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to ensure consistency and quality of the final product. The mixture is then subjected to purification processes to isolate the desired compounds from any by-products .

Analyse Chemischer Reaktionen

Types of Reactions

EINECS 284-833-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formic acid derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

EINECS 284-833-7 has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of EINECS 284-833-7 involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

EINECS 284-833-7 can be compared with other similar compounds, such as:

EINECS 284-833-7 is unique due to its specific reaction products and the resulting properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

84963-31-5

Molekularformel

C13H22O

Molekulargewicht

194.31 g/mol

IUPAC-Name

5-methyl-7-propan-2-ylbicyclo[2.2.2]octane-2-carbaldehyde

InChI

InChI=1S/C13H22O/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h7-13H,4-6H2,1-3H3

InChI-Schlüssel

DFYLIPCZGDCPEB-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2C(CC1CC2C(C)C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.